2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid
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Overview
Description
2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine ring system. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid can be achieved through various methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and effectiveness in producing high yields of the target compound.
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include adjusting the pH, temperature, and reaction time, as well as using specific catalysts or reagents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine derivatives with different functional groups, while substitution reactions can introduce various substituents onto the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, derivatives of this compound have shown potential as antibacterial, antifungal, antiviral, and anti-inflammatory agents . Additionally, some studies have explored its use in treating cancer, cardiovascular diseases, and Alzheimer’s disease . In the industry, it is used in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound act by blocking γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This interaction can result in various biological effects, such as sedation or inhibition of certain cellular processes.
Comparison with Similar Compounds
2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid can be compared with other similar compounds, such as imidazo[1,2-a]pyridine-3-yl-acetic acid and its derivatives. These compounds share a similar core structure but differ in their substituents and functional groups, which can lead to variations in their chemical properties and biological activities . For example, zolpidem and alpidem are well-known derivatives of imidazo[1,2-a]pyridine-3-yl-acetic acid that are used as hypnotic and anxiolytic agents .
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-6-ylacetic acid |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)5-7-1-2-8-10-3-4-11(8)6-7/h1-4,6H,5H2,(H,12,13) |
InChI Key |
LSMSTBMUVGSLLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2C=C1CC(=O)O |
Origin of Product |
United States |
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